

synthesis pathway for Ethyl Daunorubicin derivatives

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Compound Focus: Ethyl Daunorubicin

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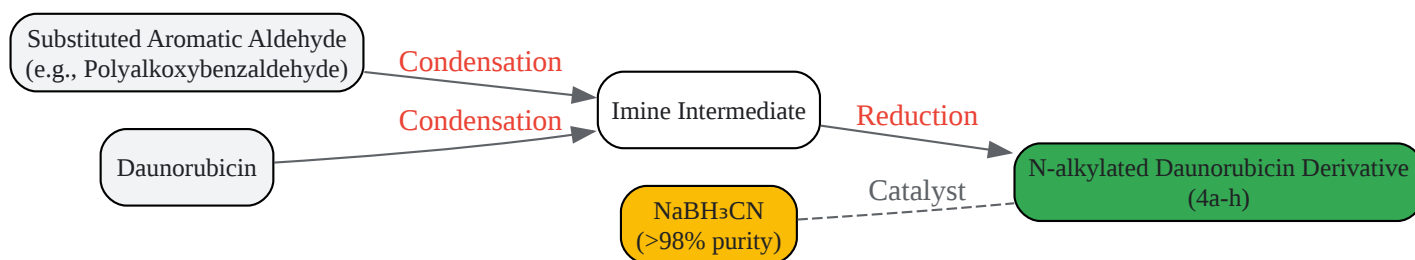
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Synthetic Pathway & Protocol

The following method for synthesizing N-alkylated daunorubicin derivatives is adapted from a 2025 study. This improved reductive amination protocol uses aromatic aldehydes for higher reactivity [1] [2].

Scheme 1: Synthesis of N-alkylated daunorubicin derivatives (4a-h) [1]

- **Reaction:** Daunorubicin reacts with a substituted aromatic aldehyde.
- **Conditions:** Sodium cyanoborohydride (NaBH_3CN) in methanol, at room temperature.
- **Key Improvement:** Using a **20-fold excess of the aldehyde** significantly increases product yield and simplifies purification [1].



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Schematic of the reductive amination reaction for synthesizing daunorubicin derivatives.

Detailed Experimental Procedure [1]

- **Reaction Setup:** Dissolve Daunorubicin hydrochloride (1.0 equiv) and the desired polyalkoxybenzaldehyde (20.0 equiv) in anhydrous methanol under an inert atmosphere.
- **Reduction:** Add purified sodium cyanoborohydride (NaBH_3CN , 1.5 equiv) to the reaction mixture in one portion.
- **Stirring:** Stir the mixture at room temperature and monitor the reaction by TLC until completion.
- **Work-up:** After reaction completion, evaporate the solvent under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with water and brine.
- **Purification:** Purify the crude product using column chromatography on silica gel.
- **Characterization:** The resulting derivatives (4a–h) are crystalline red solids. Characterize them using Mass Spectrometry, Elemental Analysis, NMR, and IR spectroscopy. Key NMR signals for the new polymethoxybenzyl group appear in the ranges of δ 6.0–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (methoxy groups) [1].

Note on Yields: Reported yields for this reaction range from **24% to 78%**, depending on the specific aldehyde used [1].

Cytotoxic Activity Profile

The table below summarizes the *in vitro* cytotoxicity (IC_{50}) of selected derivatives against a panel of human tumor cell lines, compared to the parent drug Daunorubicin (DR). The Selectivity Index (SI) is calculated based on toxicity to pseudo-normal human embryonic kidney (HEK293) cells [2].

Table 1: Cytotoxicity and Selectivity of Daunorubicin Derivatives [2]

Compound	A549 (SI)	RD (SI)	HCT116 (SI)	MCF7 (SI)	HEK293
DR	0.46 ± 0.01 (SI < 10)	0.30 ± 0.01 (SI=12.00)	0.21 ± 0.00 (SI=17.14)	1.80 ± 0.17 (SI < 10)	3.60 ± 0.35
4a	0.17 ± 0.00 (SI=25.71)	0.31 ± 0.02 (SI=14.10)	0.03 ± 0.00 (SI > 50)	0.13 ± 0.04 (SI=33.62)	4.37 ± 0.00
4b	0.26 ± 0.01 (SI < 10)	0.45 ± 0.01 (SI < 10)	0.45 ± 0.00 (SI < 10)	0.16 ± 0.00 (SI < 10)	0.94 ± 0.01

Compound	A549 (SI)	RD (SI)	HCT116 (SI)	MCF7 (SI)	HEK293
4e	0.001 ± 0.00 (SI > 50)	0.08 ± 0.01 (SI < 10)	0.04 ± 0.00 (SI < 10)	0.085 ± 0.01 (SI < 10)	0.05 ± 0.01
4f	0.001 ± 0.01 (SI > 50)	0.03 ± 0.01 (SI < 10)	0.01 ± 0.00 (SI < 10)	0.06 ± 0.01 (SI < 10)	0.12 ± 0.01

Key Findings:

- **High Potency:** Derivatives **4e** and **4f** showed exceptional cytotoxicity against the A549 lung carcinoma cell line, far exceeding Daunorubicin [2].
- **Improved Selectivity:** Several compounds, particularly **4a** against HCT116 and MCF7 lines, and **4e/4f** against A549, demonstrated high Selectivity Indices (SI > 50). This indicates a significantly enhanced effect on tumor cells relative to normal cells, a crucial improvement over the original anthracycline [1] [2].

Mechanisms of Action

The increased cytotoxic potential of these derivatives is attributed to multiple mechanisms confirmed by biological studies and molecular modeling [1] [3]:

- **Increased DNA Affinity:** The derivatives exhibit a **higher affinity for DNA** compared to Daunorubicin. X-ray crystallography of compound **4d** reveals stack-like associations between aglycone fragments and the aromatic functional group, suggesting enhanced intercalation into DNA [1].
- **Cell Cycle Disruption:** The compounds can **disrupt the cell cycle** of tumor cells, leading to arrested growth and proliferation [1] [3].
- **Metabolic Inhibition:** They demonstrate an ability to **inhibit the glycolysis process**, a primary energy production pathway in many tumor cells, adding another mechanism for inducing cell death [1] [3].
- **Reduced Acute Toxicity:** The study also calculated ADME parameters and determined a **lower level of acute toxicity in vivo** for the lead compounds compared to Daunorubicin [1].

Alternative Derivatization Strategies

While reductive amination is highly effective, other historical strategies highlight different approaches:

- **Conjugation with Polymers:** Linking daunorubicin to polyethylene glycol (PEG) via **acid-sensitive hydrazone bonds**. These bonds are stable in the bloodstream but cleave in the acidic environment of endosomes/lysosomes, enabling targeted drug release within cancer cells [4].
- **Modification with Thiourea Moieties:** Earlier work created derivatives by reacting the 3'-amino group of daunorubicin with isothiocyanates to introduce **N-phenylthiourea or N-ethylthiourea moieties** [5].

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